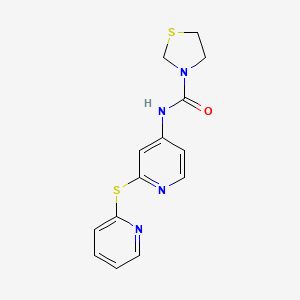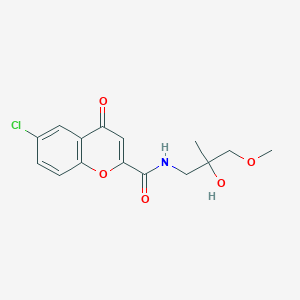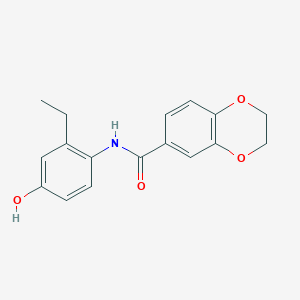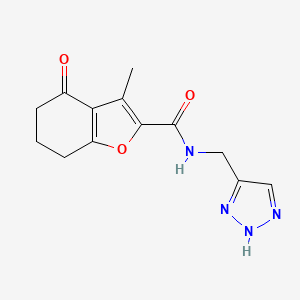![molecular formula C18H20ClF3N2O3 B7427251 N-{1-[4-chloro-2-(trifluoromethyl)phenyl]-2-hydroxyethyl}-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7427251.png)
N-{1-[4-chloro-2-(trifluoromethyl)phenyl]-2-hydroxyethyl}-1-(prop-2-enoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[4-chloro-2-(trifluoromethyl)phenyl]-2-hydroxyethyl}-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-chloro-2-(trifluoromethyl)phenyl]-2-hydroxyethyl}-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the 4-chloro-2-(trifluoromethyl)phenyl group: This step often involves a nucleophilic substitution reaction where a suitable nucleophile attacks a halogenated aromatic compound.
Addition of the hydroxyethyl group: This can be done through an alkylation reaction using an appropriate alkylating agent.
Attachment of the prop-2-enoyl group: This step typically involves an acylation reaction using acryloyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-chloro-2-(trifluoromethyl)phenyl]-2-hydroxyethyl}-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of alcohol-containing derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[4-chloro-2-(trifluoromethyl)phenyl]-2-hydroxyethyl}-1-(prop-2-enoyl)piperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and specificity for certain targets, while the hydroxyethyl and prop-2-enoyl groups can influence its solubility and cellular uptake.
Comparison with Similar Compounds
N-{1-[4-chloro-2-(trifluoromethyl)phenyl]-2-hydroxyethyl}-1-(prop-2-enoyl)piperidine-4-carboxamide can be compared with other compounds that have similar structures or functional groups:
This compound: Similar in structure but may have different substituents on the aromatic ring or piperidine ring.
4-chloro-2-(trifluoromethyl)aniline: Shares the 4-chloro-2-(trifluoromethyl)phenyl group but lacks the piperidine and prop-2-enoyl groups.
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: Contains a similar aromatic ring but has different substituents and lacks the piperidine ring.
The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties.
Properties
IUPAC Name |
N-[1-[4-chloro-2-(trifluoromethyl)phenyl]-2-hydroxyethyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClF3N2O3/c1-2-16(26)24-7-5-11(6-8-24)17(27)23-15(10-25)13-4-3-12(19)9-14(13)18(20,21)22/h2-4,9,11,15,25H,1,5-8,10H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOVUZOOXIWBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC(CO)C2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-oxopyrrolidin-1-yl)-N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7427175.png)
![[3-(3-Bromophenyl)-2-oxopropyl] 4-(3-fluorophenyl)-2-methyl-4-oxobutanoate](/img/structure/B7427183.png)
![2-ethyl-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7427187.png)
![4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B7427210.png)
![6-methyl-N-[(2-methyl-3-nitrophenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7427219.png)

![1-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7427239.png)
![4-(7-Methyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)-6-pyrazol-1-ylpyrimidin-5-amine](/img/structure/B7427242.png)

![4-[2-[[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]amino]propanoylamino]benzamide](/img/structure/B7427252.png)

![(2-chloro-5-methoxyphenyl)methyl 3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7427273.png)
![2-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-yl-N-(2-thiophen-2-ylethyl)propanamide](/img/structure/B7427275.png)
